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Compound of Interest

Compound Name: Tert-butyl piperazin-1-ylcarbamate

Cat. No.: B169218 Get Quote

Introduction: Tert-butyl piperazin-1-ylcarbamate (CAS No. 147081-80-9) is a key

intermediate in synthetic organic chemistry, frequently utilized in the development of

pharmaceutical agents due to its unique structural combination of a Boc-protected hydrazine

moiety and a piperazine ring. Accurate structural confirmation and purity assessment of this

compound are paramount, necessitating a thorough analysis using modern spectroscopic

techniques. This guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound,

alongside standardized protocols for data acquisition.

While specific experimental spectra for Tert-butyl piperazin-1-ylcarbamate are not

consistently available in public databases, this document outlines the anticipated spectroscopic

characteristics based on its molecular structure. These expected values serve as a benchmark

for researchers synthesizing or utilizing this compound.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Tert-butyl piperazin-1-
ylcarbamate. These values are predicted based on the chemical structure and typical ranges

for the functional groups present.

Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.0 - 6.5 Broad Singlet 1H -C(=O)NH-

~ 3.0 - 3.2 Triplet 4H
Piperazine -CH₂-N(H)-

CH₂-

~ 2.8 - 3.0 Triplet 4H
Piperazine -CH₂-

N(NHBoc)-CH₂-

~ 1.7 - 2.0 Broad Singlet 1H Piperazine -NH-

1.48 Singlet 9H Tert-butyl -C(CH₃)₃

Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~ 156.0 Carbamate Carbonyl (-C=O)

~ 81.0 Tert-butyl Quaternary Carbon (-C(CH₃)₃)

~ 52.0 Piperazine Carbons (-CH₂-N(NHBoc)-CH₂-)

~ 45.0 Piperazine Carbons (-CH₂-NH-CH₂-)

28.3 Tert-butyl Methyl Carbons (-C(CH₃)₃)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3340 Medium, Sharp N-H Stretch (Carbamate)

~ 3300 Medium, Broad N-H Stretch (Piperazine)

2975, 2850 Strong C-H Stretch (Aliphatic)

~ 1710 Strong C=O Stretch (Carbamate)

~ 1510 Strong N-H Bend (Amide II)

~ 1250, 1160 Strong C-O Stretch (Carbamate)

Table 4: Predicted Mass Spectrometry Data
(Ionization Mode: Electrospray Ionization, ESI+)

m/z Assignment

202.1550 [M+H]⁺ (Monoisotopic Mass: 201.1477)

224.1369 [M+Na]⁺

146.1022 [M+H - C₄H₈]⁺ (Loss of isobutylene)

102.0971 [M+H - C₅H₉NO₂]⁺ (Loss of Boc group)

86.0968 [Piperazine+H]⁺

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

The following are generalized protocols for the analysis of organic compounds like Tert-butyl
piperazin-1-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).[2]

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): As Tert-butyl piperazin-1-ylcarbamate is a solid,

dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride.

Application: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent compatible with electrospray ionization, such as methanol or

acetonitrile.

Ionization: Introduce the sample solution into an electrospray ionization (ESI) source. ESI is

a soft ionization technique suitable for polar, non-volatile molecules, minimizing

fragmentation and typically showing the protonated molecular ion [M+H]⁺.

Data Acquisition: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight

(TOF) or Quadrupole). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap

analyzer is used to obtain an accurate mass measurement, which helps in confirming the

elemental composition.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural characterization of a

synthetic compound like Tert-butyl piperazin-1-ylcarbamate using the described

spectroscopic methods.
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Caption: General workflow for the structural analysis of a synthetic organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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